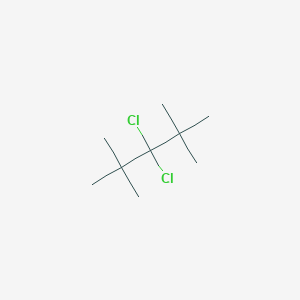
Pentane, 3,3-dichloro-2,2,4,4-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentane, 3,3-dichloro-2,2,4,4-tetramethyl- is an organic compound with the molecular formula C9H18Cl2. It is a derivative of pentane, where two chlorine atoms are substituted at the third carbon, and four methyl groups are attached to the second and fourth carbons. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentane, 3,3-dichloro-2,2,4,4-tetramethyl- typically involves the chlorination of 2,2,4,4-tetramethylpentane. The reaction is carried out under controlled conditions using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction proceeds via a free radical mechanism, where chlorine radicals attack the hydrogen atoms at the third carbon, resulting in the formation of the dichloro derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Pentane, 3,3-dichloro-2,2,4,4-tetramethyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, resulting in the formation of alcohols.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding hydrocarbon.
Oxidation Reactions: Oxidizing agents such as potassium permanganate can oxidize the compound to form carboxylic acids.
Common Reagents and Conditions
Substitution: Hydroxide ions in aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or neutral medium.
Major Products Formed
Substitution: Formation of alcohols.
Reduction: Formation of hydrocarbons.
Oxidation: Formation of carboxylic acids.
Scientific Research Applications
Pentane, 3,3-dichloro-2,2,4,4-tetramethyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of other organic compounds.
Mechanism of Action
The mechanism of action of pentane, 3,3-dichloro-2,2,4,4-tetramethyl- involves its interaction with various molecular targets. The chlorine atoms can form covalent bonds with nucleophilic sites on enzymes and proteins, potentially altering their activity. The compound can also undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-2,2,4,4-tetramethylpentane
- 2,2,4,4-tetramethyl-3-pentanone
- 2,2,4,4-tetramethyl-3-t-butyl-pentane-3-ol
Uniqueness
Pentane, 3,3-dichloro-2,2,4,4-tetramethyl- is unique due to the presence of two chlorine atoms at the third carbon, which significantly influences its reactivity and properties. Compared to its analogs, this compound exhibits distinct chemical behavior, making it valuable for specific applications in synthesis and research.
Properties
CAS No. |
79991-69-8 |
|---|---|
Molecular Formula |
C9H18Cl2 |
Molecular Weight |
197.14 g/mol |
IUPAC Name |
3,3-dichloro-2,2,4,4-tetramethylpentane |
InChI |
InChI=1S/C9H18Cl2/c1-7(2,3)9(10,11)8(4,5)6/h1-6H3 |
InChI Key |
ZUAWOFHXVSGUAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C(C)(C)C)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















